4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine
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Overview
Description
4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a pyrazole ring substituted with a hydrazinylidene group and a methylphenyl group. It is often studied for its potential biological activities and its role as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine typically involves the coupling of diazotized p-methylaniline with malononitrile, followed by a ring closure reaction with hydrazine monohydrate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the ring closure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the dyestuff industry as an intermediate for the production of azo dyes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions contribute to its observed biological activities, such as antileishmanial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinylidene-pyrazole derivatives, such as:
- 4-[(4-Nitrophenyl)hydrazinylidene]pyrazole-3,5-diamine
- 4-[(4-Methoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine
Uniqueness
4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in biological applications.
Properties
CAS No. |
3656-03-9 |
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Molecular Formula |
C10H12N6 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H12N6/c1-6-2-4-7(5-3-6)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) |
InChI Key |
MDJILMQDTKUXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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